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The journey of stroke recovery is a complex process, with a critical need for therapeutic
interventions that not only promote initial functional improvement but also sustain these gains
long-term. This guide provides a comparative analysis of the investigational drug IRL-1620
(sovateltide) against established and emerging alternative therapies for stroke recovery. We
present a synthesis of available experimental data, detailed methodologies, and visual
representations of key pathways and workflows to facilitate an objective evaluation.

IRL-1620 (Sovateltide): A Novel Endothelin-B
Receptor Agonist

IRL-1620 is a selective endothelin-B (ETB) receptor agonist that has shown promise in
preclinical and clinical studies for acute ischemic stroke. Its proposed mechanism of action
involves neuroprotection and neuroregeneration, aiming to improve neurological and motor
functions.

Preclinical Evidence

In rat models of middle cerebral artery occlusion (MCAO), IRL-1620 treatment has been
associated with significant reductions in infarct volume and neurological deficits.[1] Studies
have shown that IRL-1620 provides neuroprotection at both 24 hours and 7 days post-
occlusion, with a notable decrease in infarct volume.[2]
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Clinical Trial Data

A Phase Il clinical trial (NCT04046484) evaluated the safety and efficacy of IRL-1620 in
patients with acute cerebral ischemic stroke.[3][4] An interim analysis of Phase Il and Il trials
(NCT04046484, NCT04047563) also provided 30-day outcome data.[5][6] The most recent
Phase lll results were presented at the International Stroke Conference 2023, with 90-day
follow-up data.[7]

Alternative Therapies in Stroke Rehabilitation

A variety of non-pharmacological interventions are utilized to enhance recovery after a stroke.
These therapies often focus on neuroplasticity and functional retraining.

Constraint-induced Movement Therapy (CIMT)

CIMT is a well-established rehabilitation technique that involves restraining the less-affected
limb to force the use of the more-affected limb. This intensive therapy has demonstrated long-
term benefits in improving upper extremity function.[8][9][10]

Mirror Therapy

Mirror therapy is a technique where a mirror is used to create a visual illusion of the affected
limb moving normally. This visual feedback is thought to stimulate motor recovery. While
promising, the evidence for its long-term effectiveness is still emerging from smaller studies.
[11][12][13]

Acupuncture

Acupuncture, a traditional Chinese medicine technique, is increasingly being investigated for its
potential role in stroke recovery. Some studies suggest it may offer benefits in improving motor
function and quality of life, with some evidence of long-term effects.[5][14]

Quantitative Comparison of Treatment Efficacy

The following tables summarize the quantitative data from clinical trials of IRL-1620 and
alternative therapies.

Table 1: IRL-1620 (Sovateltide) Phase Il & Il Clinical Trial Outcomes (90-Day Follow-up)
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Table 2: Long-Term Efficacy of Alternative Therapies
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IRL-1620 (Sovateltide) Clinical Trial Protocol
(NCT04046484)

Study Design: A prospective, multicentric, randomized, double-blind, placebo-controlled
Phase Il study.[3]

Participants: Adult patients (18-70 years) with a radiologically confirmed acute ischemic
stroke within the last 24 hours. Patients with intracranial hemorrhage or those receiving
endovascular therapy were excluded.[4]

Intervention: Three doses of sovateltide (0.3 pg/kg each) administered as an intravenous
bolus over 1 minute at an interval of 3 = 1 hour on days 1, 3, and 6.[15]

Control: An equal volume of saline administered intravenously on the same schedule.[4]

Standard of Care: All patients in both groups received the best available standard of care for
stroke.[4]

Outcome Measures: National Institute of Health Stroke Scale (NIHSS), modified Rankin
Scale (mRS), and Barthel Index (BI) were assessed from day 1 through day 90. Quality of
life was measured using the EuroQoL-5 Dimensions (EQ-5D) and Stroke-Specific Quality of
Life (SSQoL) at 60 and 90 days.[4]

Constraint-lInduced Movement Therapy (CIMT) Protocol

Core Components:

o Restraint of the less-affected upper extremity: Typically using a padded mitt or sling for
90% of waking hours for two weeks.[9]

o Intensive, repetitive, task-oriented training of the more-affected upper extremity: This
involves "shaping" exercises, where tasks are gradually made more difficult, for up to 6
hours a day for 10 consecutive weekdays.[17]

o Adherence-enhancing behavioral methods: A "transfer package" of strategies to
encourage the use of the affected limb in the patient's daily life.[17]
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e Modified CIMT (mCIMT): Various protocols exist with reduced intensity and duration of
restraint and training.[9]

Mirror Therapy Protocol

o Setup: A mirror is placed in the patient's midsagittal plane, blocking the view of the affected
limb while reflecting the movements of the unaffected limb.[18]

e Procedure: The patient performs a series of movements with the unaffected limb while
watching its reflection in the mirror, creating the illusion that the affected limb is moving.[18]

e Session Duration and Frequency: Typically, sessions last for 30 minutes and are conducted
daily for several weeks.[19] The exercises progress from simple movements to more
complex, functional tasks.[19]

Acupuncture Protocol

¢ Acupoint Selection: Specific acupoints are selected based on traditional Chinese medicine
theory related to stroke recovery.

¢ Needling Technique: Sterile, single-use needles are inserted at the selected acupoints and
manipulated to elicit a "deqi" sensation.

o Treatment Schedule: A typical course of treatment involves multiple sessions per week for
several weeks.
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Caption: Proposed signaling pathway of IRL-1620 in stroke recovery.

Experimental Workflow of the IRL-1620 Phase Il Clinical
Trial
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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